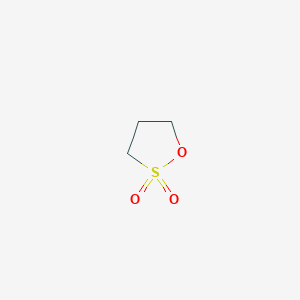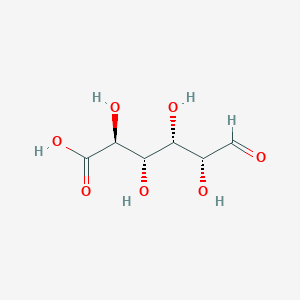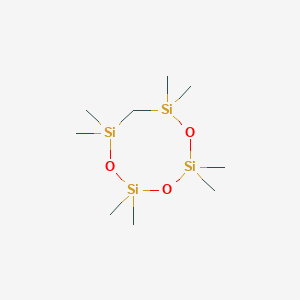
2,2,4,4,6,6,8,8-Octamethyl-1,3,5,2,4,6,8-trioxatetrasilocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6,8,8-Octamethyl-1,3,5,2,4,6,8-trioxatetrasilocane, commonly known as OTS, is a cyclic siloxane compound that has gained attention in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
OTS has been widely used in scientific research due to its ability to form self-assembled monolayers (SAMs) on various surfaces. These SAMs have unique physical and chemical properties that make them useful in a variety of applications, including microelectronics, biosensors, and surface modification.
Mecanismo De Acción
OTS forms a monolayer on a surface through a process called chemisorption. The siloxane groups in OTS react with the surface to form strong covalent bonds, resulting in a stable and uniform monolayer. The resulting SAM has a hydrophobic surface that repels water and other polar molecules, making it useful in applications such as water-repellent coatings.
Efectos Bioquímicos Y Fisiológicos
OTS has not been extensively studied for its biochemical and physiological effects, but it has been shown to be non-toxic and biocompatible. This makes it a potentially useful material for biomedical applications such as drug delivery and tissue engineering.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OTS has several advantages for lab experiments, including its ability to form uniform and stable SAMs, its hydrophobic surface properties, and its biocompatibility. However, its limitations include its high cost and the difficulty of synthesizing and handling the compound.
Direcciones Futuras
Future research on OTS could focus on developing new synthesis methods to reduce costs and improve scalability, as well as exploring new applications for the compound in fields such as biomedicine and environmental science. Additionally, research could investigate the potential of OTS-based SAMs for use in energy storage and conversion devices, such as solar cells and batteries.
Conclusion
OTS is a unique and versatile compound that has potential applications in a variety of scientific fields. Its ability to form self-assembled monolayers on surfaces has led to its use in microelectronics, biosensors, and surface modification. Further research is needed to fully understand the compound's properties and potential applications, but its biocompatibility and stability make it a promising material for future research.
Métodos De Síntesis
OTS can be synthesized through the reaction of tetraethylorthosilicate with dimethyl carbonate in the presence of a catalyst such as tetrabutylammonium bromide. The resulting product is purified through distillation and recrystallization to obtain a white crystalline powder.
Propiedades
Número CAS |
19939-05-0 |
|---|---|
Nombre del producto |
2,2,4,4,6,6,8,8-Octamethyl-1,3,5,2,4,6,8-trioxatetrasilocane |
Fórmula molecular |
C9H26O3Si4 |
Peso molecular |
294.64 g/mol |
Nombre IUPAC |
2,2,4,4,6,6,8,8-octamethyl-1,3,5,2,4,6,8-trioxatetrasilocane |
InChI |
InChI=1S/C9H26O3Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h9H2,1-8H3 |
Clave InChI |
KMQJDSJLKSBXOF-UHFFFAOYSA-N |
SMILES |
C[Si]1(C[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C |
SMILES canónico |
C[Si]1(C[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C |
Sinónimos |
2,2,4,4,6,6,8,8-Octamethyl-1,3,5-trioxa-2,4,6,8-tetrasilacyclooctane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



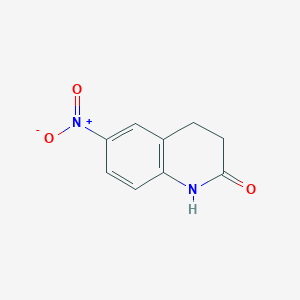

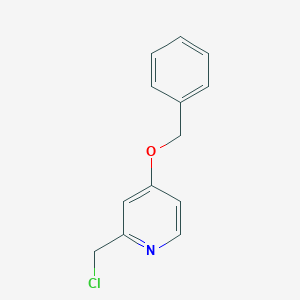



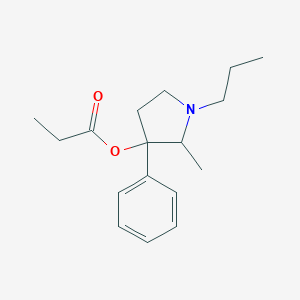
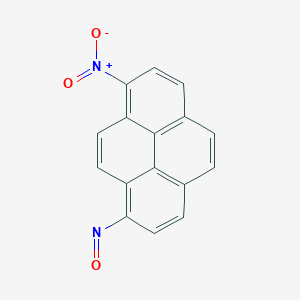
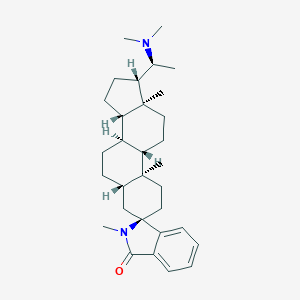
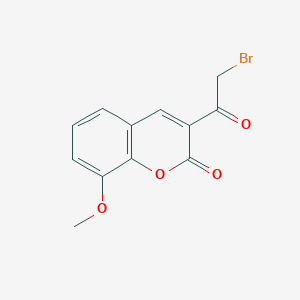
![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)
